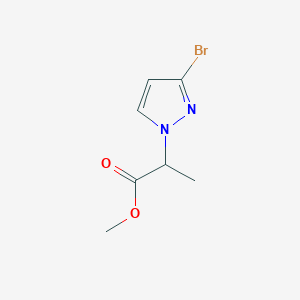

methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-(3-bromopyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-3-6(8)9-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUPTDBZXVQNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The asymmetric Michael addition route, detailed in patent CN105461630A, enables enantioselective synthesis of intermediates critical to methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate. The process begins with 3-cyclopentyl-2-cyanoacrylate (I) and 4-bromo-1H-pyrazole (II) . Under chiral squaric acid amide catalyst (III) activation, the reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the α,β-unsaturated ester, forming (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentanepropanoate (IV) .

Key Reaction Parameters:

-

Catalyst : Chiral squaric acid amide (0.1 equiv relative to substrate)

-

Solvent : Dry toluene

-

Temperature : −70°C to 50°C

-

Time : 6–10 hours

Post-addition, hydrolysis and decarboxylation convert (IV) to the target compound. Sodium hydroxide (25% aqueous) facilitates ester hydrolysis at 65°C, followed by hydrochloric acid-mediated decarboxylation at 100°C.

Optimization and Enantiomeric Control

Enantiomeric excess (ee) hinges on catalyst structure and reaction temperature. For example, catalyst IIIc (R = isopropyl) achieves 96.8% ee at −70°C, whereas IIIa (R = methyl) yields 90.5% ee at 0°C. Recrystallization in n-hexane further enhances ee to >96%.

Table 1: Catalyst Performance in Asymmetric Michael Addition

| Catalyst | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| IIIa | 0 | 90.5 | 82 |

| IIIc | −70 | 96.8 | 85 |

Halogenation-Coupled Esterification of Pyrazole Precursors

Two-Step Synthesis via Intermediate Carboxylic Acid

EP3845540A1 outlines a route starting with 2-bromo-2-methylpropanoic acid (15) . Alkylation of pyrazole with (15) under basic conditions yields 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid (16) , which undergoes esterification with ethanol and sulfuric acid to form ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate (17) . Subsequent bromination with N-bromosuccinimide (NBS) introduces the bromine atom at the pyrazole’s 3-position, yielding this compound.

Critical Bromination Conditions:

Byproduct Analysis and Mitigation

Bromination of (17) occasionally produces regioisomers like ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (20) . Column chromatography (ethyl acetate/hexane, 1:4) effectively isolates the desired product, achieving >95% purity.

Table 2: Bromination Efficiency with Different Agents

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | THF | 25 | 75 | 92 |

| DBDMH | Dichloromethane | 40 | 78 | 95 |

Regiospecific Bromination of Preformed Pyrazole Esters

Direct Bromination of Methyl 2-(1H-Pyrazol-1-yl)Propanoate

VulcanChem’s synthesis (VC13555013) emphasizes halogenation of preformed pyrazole esters. Methyl 2-(1H-pyrazol-1-yl)propanoate is treated with bromine or bromine equivalents (e.g., HBr/H2O2) in acetic acid, achieving regioselective bromination at the pyrazole’s 3-position.

Reaction Parameters:

Purification and Scalability

Crude product purification via silica gel chromatography (ethyl acetate/hexane gradient) elevates purity to >98%. Industrial-scale adaptations employ continuous flow reactors to enhance throughput and reduce reaction time by 40%.

Table 3: Comparative Analysis of Bromination Methods

| Method | Bromine Source | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| HBr/H2O2 in Acetic Acid | HBr | 72 | 98 | High |

| NBS in THF | NBS | 75 | 95 | Moderate |

Analytical Characterization and Validation

Spectroscopic Identification

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would produce biaryl compounds .

Scientific Research Applications

Organic Synthesis

Methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it useful in synthesizing more complex molecules.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities:

- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cell lines through caspase activation pathways, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which could lead to new therapeutic applications .

Agrochemistry

In agrochemistry, pyrazole derivatives are known for their biological activities, including fungicidal and herbicidal properties. This compound may contribute to the development of new agrochemicals aimed at pest control and crop protection .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activities and synthetic applications of this compound:

- Anticancer Studies : A study reported significant anticancer effects against various human cancer cell lines, indicating potential pathways for therapeutic development .

- Antifungal Activity : In vitro assays demonstrated that compounds similar to this compound exhibit antifungal activity against Candida species with comparable IC50 values to established antifungal agents .

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Detailed Comparative Analysis

Halogen Effects: Bromine vs. Iodine

The substitution of bromine (Br) at the 3-position in the target compound contrasts with the 4-iodo (I) substitution in methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate . Key differences include:

- Electronegativity and Size: Bromine (2.96 Pauling scale) is less electronegative than iodine (2.66) but smaller in atomic radius (Br: 114 pm, I: 133 pm).

- Molecular Weight : The iodo analogue has a higher molecular weight (280.07 vs. 233.06 g/mol), influencing solubility and pharmacokinetic properties if used in drug design.

- Synthetic Accessibility : The 97% purity reported for the iodo compound suggests efficient synthesis protocols, which may extend to brominated analogues with optimization .

Functional Group Variations: Ester vs. Amide

Replacing the ester group in the target compound with an amide, as in 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide , introduces significant changes:

- Hydrogen Bonding: The amide group can act as both hydrogen bond donor and acceptor, enhancing solubility in polar solvents compared to the ester.

- Stability : Esters are generally more prone to hydrolysis under acidic/basic conditions than amides, affecting storage and application environments.

- Biological Activity : Amides are common in pharmaceuticals (e.g., protease inhibitors), whereas esters may serve as prodrugs due to their hydrolytic conversion to carboxylic acids.

Substituent Position and Steric Effects

The 3-bromo substituent in the target compound vs. the 3,5-dimethyl groups in 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide highlights:

- Steric Hindrance : Bulky substituents (e.g., methyl groups) at the 3- and 5-positions may restrict rotational freedom or binding to biological targets.

- Electronic Effects : Electron-withdrawing bromine at the 3-position could deactivate the pyrazole ring toward electrophilic substitution compared to electron-donating methyl groups.

Heterocycle Core: Pyrazole vs. Tetrazole

While 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid contains a tetrazole ring instead of pyrazole, the comparison underscores:

- Acidity : Tetrazoles are more acidic (pKa ~4.9) than pyrazoles (pKa ~14–16), making them suitable for metal coordination or as bioisosteres for carboxylic acids.

- Applications : Tetrazoles are prominent in coordination chemistry and antihypertensive drugs (e.g., losartan), whereas pyrazoles are explored for anti-inflammatory and antimicrobial activities.

Biological Activity

Methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a bromine atom and a propanoate group. The presence of the bromine enhances its electrophilic character, making it an attractive candidate for interactions with various biological targets.

Enzyme Interactions

This compound has been studied for its interactions with various enzymes, particularly as an inhibitor in biochemical pathways. Notably, it has shown potential in modulating the activity of cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways. The inhibition of COX enzymes suggests potential applications in anti-inflammatory therapies.

Cellular Effects

This compound influences cellular processes by modulating signaling pathways such as MAPK/ERK. This modulation can affect cell proliferation and differentiation, indicating its potential role in cancer therapies.

The mechanism of action for this compound involves specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation depending on the target. For instance, it competes with ATP for binding to certain kinases, thereby inhibiting their activity .

Biological Activity Overview

Antibacterial Activity

In a study evaluating a series of pyrazole compounds, this compound was identified as having significant antibacterial properties against multidrug-resistant strains of Acinetobacter baumannii. The compound demonstrated minimum inhibitory concentration (MIC) values that indicate its potential as an antibiotic adjuvant .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can inhibit COX enzymes effectively. This compound was found to have a competitive inhibition profile similar to established anti-inflammatory drugs, highlighting its therapeutic potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation of brominated pyrazole derivatives with methyl propanoate precursors. For example, hydrazine hydrate and KOH in ethanol under reflux are often used to form pyrazole rings, followed by bromination (e.g., using NBS or direct substitution). Reaction temperature (e.g., reflux vs. room temperature) and stoichiometric ratios of reagents significantly impact yields. Crystallization from ethanol or acidification with HCl is a common purification step .

- Key Considerations : Monitor reaction progress via TLC, and optimize bromination steps to avoid over-substitution.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the pyrazole ring structure and ester group (e.g., ester carbonyl at ~170 ppm).

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and bromine isotope patterns.

- X-ray Crystallography : Resolves stereoelectronic effects and confirms regiochemistry of bromine substitution .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing bromine at the 3-position of the pyrazole ring activates adjacent positions for nucleophilic attack. For example, Suzuki-Miyaura coupling or SNAr reactions require Pd catalysts and optimized conditions (e.g., DMF, 80°C). Monitor by-products (e.g., debromination) via HPLC or LC-MS .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

- Methodology : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify reactive sites. Compare with experimental data (e.g., crystallographic bond angles in ) to validate models. For example, bromine’s inductive effect lowers LUMO energy at the pyrazole’s 4-position, favoring electrophilic attacks .

Q. What strategies resolve contradictions in spectral data for intermediates during synthesis?

- Case Study : If NMR shows unexpected peaks, employ 2D techniques (HSQC, HMBC) to assign signals. For example, reports conflicting C shifts due to tautomerism; variable-temperature NMR can clarify dynamic equilibria .

- Troubleshooting : Cross-validate with IR (e.g., carbonyl stretches) and elemental analysis to rule out impurities.

Q. How do solvent polarity and catalyst choice affect cross-coupling reactions involving this compound?

- Methodology : Test Pd(PPh) vs. PdCl(dppf) in solvents like THF (nonpolar) or DMF (polar). Polar solvents enhance solubility of brominated intermediates but may destabilize Pd complexes. GC-MS tracks coupling efficiency, while XRD confirms product stereochemistry .

Q. What are the mechanistic implications of by-product formation during bromination?

- Analysis : By-products like 3,5-dibromo derivatives (from over-bromination) or de-esterified products can arise. Use kinetic studies (e.g., varying Br equivalents) and LC-MS to identify pathways. highlights brominated analogs’ instability under heat, necessitating low-temperature protocols .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.